Methyl 2-[(2,2-dimethoxyethyl)amino]acetate
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Overview
Description
Methyl 2-[(2,2-dimethoxyethyl)amino]acetate is a chemical compound with the molecular formula C7H15NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methyl ester group and a dimethoxyethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,2-dimethoxyethyl)amino]acetate typically involves the reaction of aminoacetaldehyde dimethyl acetal with methyl chloroacetate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,2-dimethoxyethyl)amino]acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-[(2,2-dimethoxyethyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,2-dimethoxyethyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active intermediates. These intermediates can then participate in various biochemical processes, exerting their effects through modulation of enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Aminoacetaldehyde dimethyl acetal: Known for its use as an intermediate in the synthesis of ivabradine hydrochloride and other pharmaceuticals.
Ethyl 2-[(2,2-dimethoxyethyl)amino]acetate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-[(2,2-dimethoxyethyl)amino]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
methyl 2-(2,2-dimethoxyethylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c1-10-6(9)4-8-5-7(11-2)12-3/h7-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBJVHWZMOMZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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